

Quantum Chemical Insights into Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 1-methylpyrrole-2-carboxylate*

Cat. No.: B1265761

[Get Quote](#)

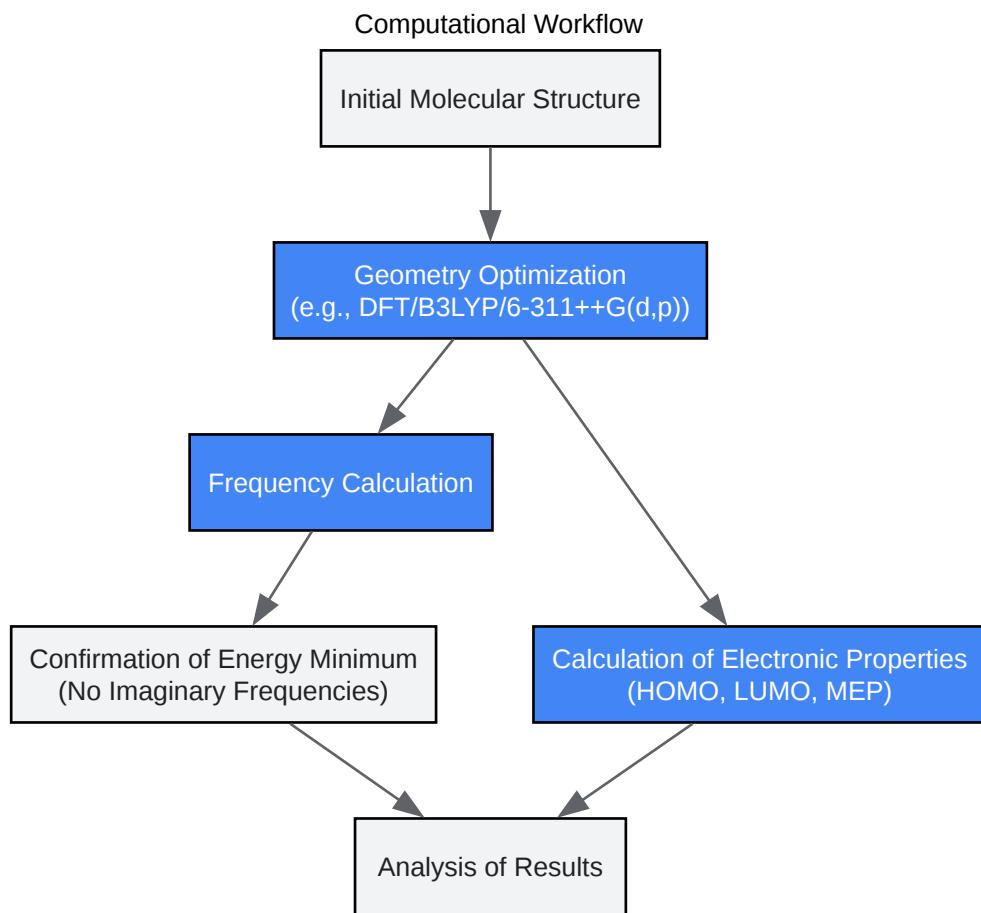
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of **Ethyl 1-methylpyrrole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details computational methodologies, summarizes key quantitative data, and visualizes relevant synthetic pathways to facilitate a deeper understanding of its molecular characteristics and reactivity.

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including natural products and synthetic drugs. Understanding the electronic structure, geometry, and reactivity of substituted pyrroles at a quantum chemical level is crucial for the rational design of new therapeutic agents and functional materials. This guide presents a summary of theoretical data, offering insights into the molecule's stability, electronic properties, and potential interaction mechanisms.

Computational Methodology


The quantum chemical calculations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols

A common and effective computational protocol for molecules of this nature involves the following steps:

- Geometry Optimization: The initial molecular structure of **Ethyl 1-methylpyrrole-2-carboxylate** is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, which offers a good balance between accuracy and computational cost. A common basis set employed for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.
- Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
- Electronic Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The workflow for a typical quantum chemical calculation is illustrated below.

[Click to download full resolution via product page](#)

A flowchart illustrating the typical workflow for quantum chemical calculations.

Quantitative Data Summary

While a dedicated, in-depth quantum chemical study on **Ethyl 1-methylpyrrole-2-carboxylate** is not readily available in the public literature, we can compile computed properties from available databases and provide illustrative data from closely related molecules.

Computed Molecular Properties

The following table summarizes some computed properties for **Ethyl 1-methylpyrrole-2-carboxylate**, sourced from the PubChem database.^[1]

Property	Value
Molecular Formula	C ₈ H ₁₁ NO ₂
Molecular Weight	153.18 g/mol
IUPAC Name	ethyl 1-methylpyrrole-2-carboxylate
InChI	InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
InChIKey	IIKHONWHFIKUQV-UHFFFAOYSA-N
Canonical SMILES	CCOC(=O)C1=CC=CN1C

Optimized Geometry (Illustrative Example)

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for **Ethyl 1-methylpyrrole-2-carboxylate** are not available. However, for the closely related Pyrrole-2-carboxylic acid, DFT calculations have been performed. The following table presents a selection of calculated geometric parameters for the s-trans conformer of Pyrrole-2-carboxylic acid, which can serve as a reasonable approximation.

Disclaimer: The following data is for Pyrrole-2-carboxylic acid and is provided for illustrative purposes.

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-C2	1.373	C5-N1-C2	109.1
C2-C3	1.385	N1-C2-C3	108.5
C3-C4	1.428	C2-C3-C4	107.0
C4-C5	1.378	C3-C4-C5	108.4
C2-C6	1.467	N1-C5-C4	107.0
C6-O1	1.216	N1-C2-C6	124.0
C6-O2	1.365	C3-C2-C6	127.5

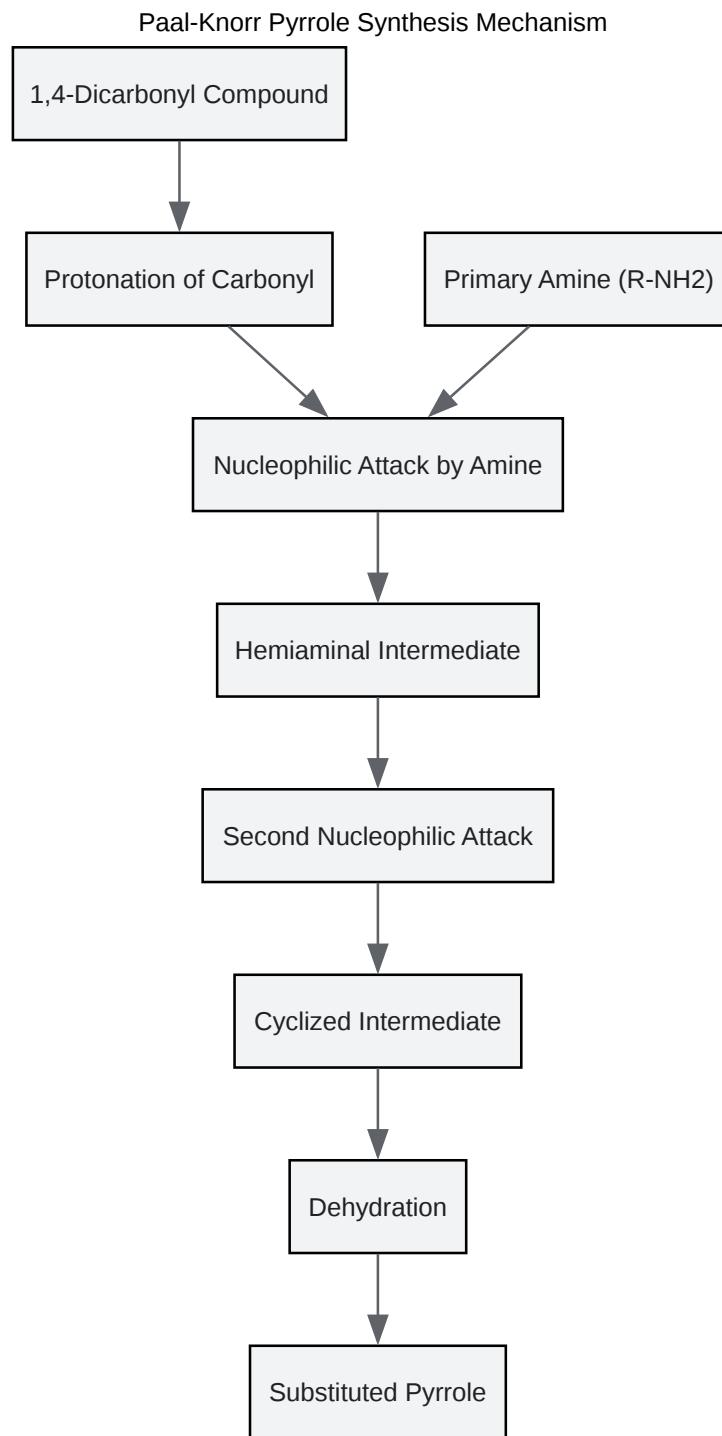
Vibrational Frequencies (Illustrative Example)

A complete theoretical vibrational spectrum for **Ethyl 1-methylpyrrole-2-carboxylate** is not published. The table below lists some key calculated vibrational frequencies for a similar molecule, Methyl pyrrole-2-carboxylate, to provide an indication of the expected spectral features.

Disclaimer: The following data is for Methyl pyrrole-2-carboxylate and is provided for illustrative purposes.

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
v(N-H)	3475	N-H stretching
v(C=O)	1715	Carbonyl stretching
v(Ring)	1550, 1480	Pyrrole ring stretching
δ(N-H)	1130	N-H in-plane bending
γ(N-H)	740	N-H out-of-plane bending

Frontier Molecular Orbitals (HOMO-LUMO)

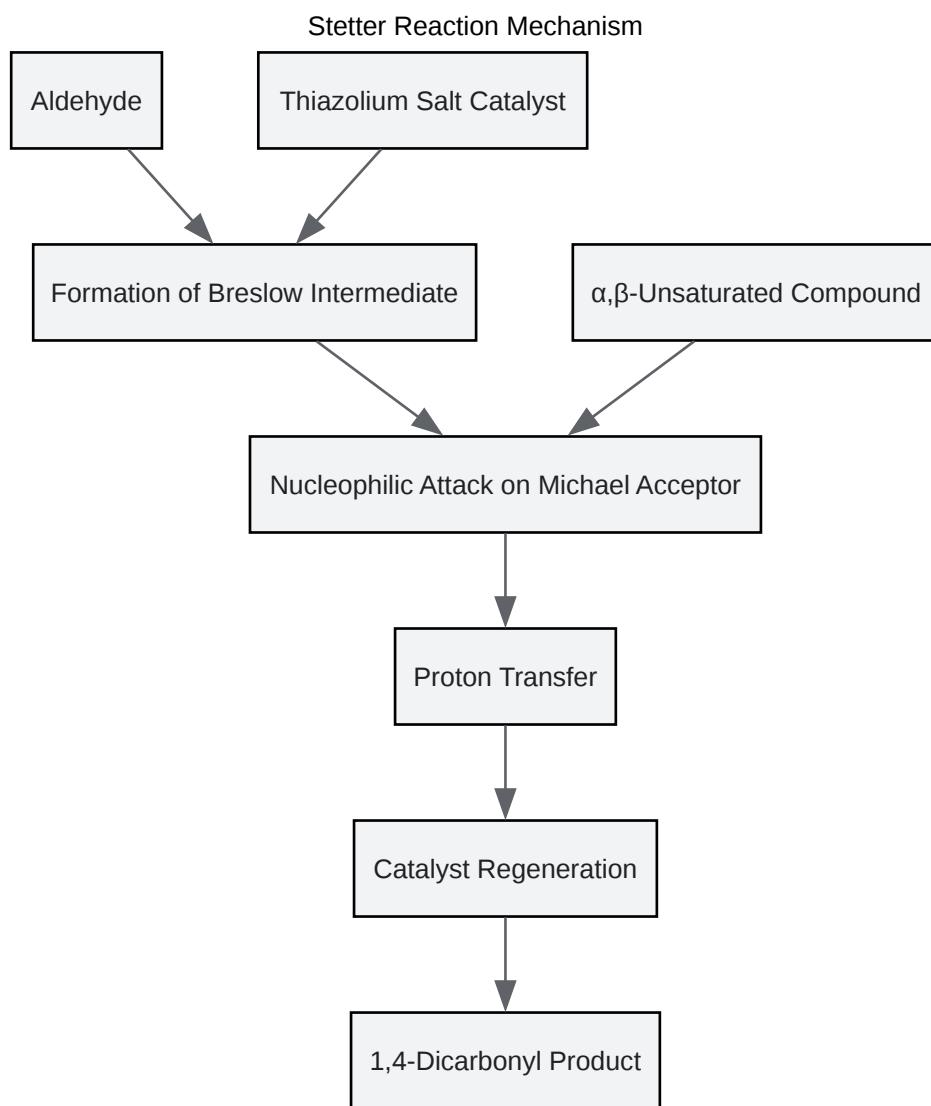

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is related to the molecule's chemical reactivity and stability. While specific values for **Ethyl 1-methylpyrrole-2-carboxylate** are not available, studies on similar pyrrole derivatives indicate that the HOMO is typically localized on the pyrrole ring, reflecting its electron-rich nature, while the LUMO is often distributed over the carboxylate group.

Synthetic Pathways

The synthesis of substituted pyrroles can be achieved through various methods. Two classical and versatile methods are the Paal-Knorr synthesis and the Stetter reaction, which can be used to form the pyrrole ring or its precursors.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
The reaction is typically acid-catalyzed.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Stetter Reaction for 1,4-Dicarbonyl Precursor Synthesis

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are key precursors for the Paal-Knorr synthesis.^{[7][8][9]} This reaction involves the conjugate addition of an aldehyde to an α,β -unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide.^{[7][9]}

[Click to download full resolution via product page](#)

The catalytic cycle of the Stetter reaction.

Conclusion

This technical guide has provided an overview of the quantum chemical characteristics of **Ethyl 1-methylpyrrole-2-carboxylate**, drawing upon established computational methodologies and data from related compounds. While a dedicated computational study on this specific molecule is yet to be published, the presented information on its molecular properties, along with the visualization of relevant synthetic pathways, offers a valuable resource for researchers in drug discovery and materials science. Further theoretical and experimental investigations are encouraged to build upon this foundation and fully elucidate the potential of this and other substituted pyrrole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Stetter reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Quantum Chemical Insights into Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265761#quantum-chemical-calculations-for-ethyl-1-methylpyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com